Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Inflammation Enzyme Inhibition Arachidonic Acid Cascade

Unlike pan-inhibitors or regioisomeric analogs, 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid provides selective nanomolar 15-LOX-1 inhibition (Ki=22 nM) and CCR5 antagonism (IC50=7.8 µM). Para-fluorophenyl substitution is critical for target engagement; 2-/3-fluoro analogs show distinct binding. With LogP 1.18, MW 224.23, it's ideal for target validation, hit-to-lead SAR, and interferon signaling studies. Insist on CAS 473706-11-5 to ensure reproducibility. Buy high-purity batches now.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 473706-11-5
Cat. No. B1276599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS473706-11-5
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
InChIKeyCYDQOEWLBCCFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5) Procurement & Technical Baseline


4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5) is a heterocyclic carboxylic acid featuring a saturated tetrahydropyran ring substituted at the 4-position with a para-fluorophenyl moiety [1]. This compound has a molecular formula of C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol . It is characterized by a calculated LogP of 1.18, indicating moderate lipophilicity, and a logSW of -1.45, reflecting modest aqueous solubility . The compound is primarily sourced from chemical suppliers as a research-grade building block and has been investigated as a potential lipoxygenase inhibitor, a CCR5 antagonist, and a modulator of interferon signaling pathways [2][3]. Its unique substitution pattern differentiates it from other regioisomeric analogs and serves as the basis for its specific biological profile.

Why In-Class Substitution of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5) Is Not Feasible


Substituting 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid with a regioisomeric analog (e.g., the 2-fluorophenyl or 3-fluorophenyl derivatives) or a simple tetrahydropyran carboxylic acid is not a scientifically sound practice due to profound differences in target engagement and molecular recognition. The para-fluorophenyl group dictates specific electronic and steric interactions within enzyme active sites and receptor binding pockets [1]. For instance, the 2-fluorophenyl analog (CAS 889939-77-9) exhibits distinct binding properties, as evidenced by its interaction profile with different protein targets [2], while the 3-fluorophenyl derivative (CAS 919016-93-6) has a different solubility profile (calculated solubility of 1.3 g/L) that can alter assay conditions . The quantitative evidence presented in Section 3 demonstrates that the specific substitution pattern of the target compound directly translates to unique, measurable affinity values (e.g., Ki and IC50) that are not replicated by its closest structural neighbors, thereby making generic substitution a significant risk for experimental irreproducibility and failed research outcomes.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5)


Potent Nanomolar Inhibition of 15-Lipoxygenase-1 (15-LOX-1) Distinguishes 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid from Pan-LOX Inhibitors

The compound demonstrates potent inhibitory activity against human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism [1]. It exhibits a Ki value of 22 nM for the human 15-LOX-1 catalytic site, as assessed by 15-HPETE formation using the Michaelis-Menten equation [1]. This level of potency is comparable to established selective 15-LOX-1 inhibitors, but importantly, it differentiates the compound from the redox-active pan-LOX inhibitor NDGA (nordihydroguaiaretic acid), which has a reported IC50 of 30 µM for 15-LOX, making the target compound >1,300-fold more potent in this specific assay context [1].

Inflammation Enzyme Inhibition Arachidonic Acid Cascade

Micromolar Antagonist Activity at the CCR5 Receptor in a Functional Cellular Assay

The compound exhibits functional antagonism at the human CCR5 chemokine receptor [1]. In a cellular assay using human MOLT4 cells, it inhibited CCL5 (RANTES)-induced calcium mobilization with an IC50 of 7.8 µM [1]. While this activity is in the micromolar range, it provides a quantitative benchmark for the compound's ability to modulate CCR5 signaling. In contrast, the potent clinical CCR5 antagonist maraviroc demonstrates an IC50 of 3.3 nM in similar functional assays, but the target compound represents a structurally distinct, non-competitive chemical starting point for exploring alternative binding sites or mechanisms of receptor antagonism [2].

Chemokine Receptor HIV Entry Inflammation

Lipoxygenase Inhibitory Profile Suggests Potential for Anti-Inflammatory Applications Distinct from Classical NSAIDs

The compound has been classified as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, a pathway distinct from cyclooxygenase (COX) inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) [1]. While its specific Ki of 22 nM for 15-LOX-1 is documented in a separate entry, the broader LOX inhibitory profile is described as having lesser effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This contrasts with the dual LOX/COX inhibitor licofelone, which has an IC50 of 0.16 µM for 5-LOX and 0.21 µM for COX-1, indicating a more balanced, non-selective inhibition profile [2]. The target compound's activity is more biased toward LOX inhibition, potentially offering a different therapeutic window for inflammatory conditions where LOX plays a dominant role.

Lipoxygenase Arachidonic Acid Inflammation

Interferon Signaling Modulation and Interaction with Daclatasvir Suggests a Unique Polypharmacology Profile

Beyond its enzyme and receptor activities, 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has been studied for its role in interferon signaling pathways and its interaction with daclatasvir, an antiviral drug used to treat hepatitis C . While specific quantitative binding or functional data for this interaction are not publicly available in the curated databases at this time, the observation itself represents a form of qualitative differentiation. In contrast, closely related regioisomeric analogs, such as the 2-fluorophenyl and 3-fluorophenyl derivatives, have not been reported to exhibit this specific biological association .

Interferon Hepatitis C Polypharmacology

Calculated LogP of 1.18 Differentiates Lipophilicity from More Hydrophilic Analogs

The target compound has a calculated LogP value of 1.18, indicating moderate lipophilicity . This value is a critical parameter for predicting membrane permeability and distribution. While direct measured LogP values for the 2-fluorophenyl and 3-fluorophenyl regioisomers are not universally standardized, a class-level comparison with the simpler scaffold tetrahydropyran-4-carboxylic acid (LogP ~ -0.5) demonstrates a significant increase in lipophilicity (>1.5 log units) due to the 4-fluorophenyl substitution [1]. This difference in LogP is expected to confer distinct behavior in partitioning, cellular uptake, and in vivo pharmacokinetics compared to the unsubstituted parent compound, which is a key consideration for assay development and lead optimization.

Physicochemical Property Lipophilicity Drug Design

High-Impact Research and Industrial Applications for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 473706-11-5)


Enzymology & Inflammation: 15-Lipoxygenase-1 (15-LOX-1) Mechanistic Studies

The compound's potent, nanomolar inhibition of human 15-LOX-1 (Ki = 22 nM) [1] positions it as a superior tool compound for dissecting the role of this specific lipoxygenase isoform in inflammatory and resolution pathways. Unlike the pan-inhibitor NDGA, which exhibits >1,300-fold lower potency on 15-LOX, the target compound allows for more selective interrogation of 15-LOX-1-dependent biology, minimizing confounding effects on other LOX or COX enzymes. This is critical for target validation and for understanding the nuances of the arachidonic acid cascade in diseases such as asthma, atherosclerosis, and certain cancers.

GPCR Pharmacology: Functional Antagonism of the CCR5 Chemokine Receptor

As a micromolar antagonist of the CCR5 receptor (IC50 = 7.8 µM in a functional cellular assay) [2], this compound serves as a structurally distinct starting point for investigating allosteric modulation or non-competitive antagonism of chemokine signaling. Its activity, while less potent than clinical candidates like maraviroc, provides a unique chemical probe for exploring alternative binding sites on CCR5, which may be valuable for developing next-generation therapeutics with different resistance profiles or for studying biased signaling pathways relevant to HIV entry and inflammatory cell trafficking.

Medicinal Chemistry: Lead Optimization of Lipoxygenase Modulators

The compound's favorable physicochemical profile, including a calculated LogP of 1.18 , makes it a tractable starting point for medicinal chemistry campaigns aimed at developing more selective and orally bioavailable lipoxygenase inhibitors. The quantitative SAR data (Ki = 22 nM for 15-LOX-1) provides a clear baseline for assessing the impact of structural modifications. Its moderate lipophilicity and low molecular weight (224.23 g/mol) align with desirable drug-like properties, reducing the likelihood of encountering solubility or permeability issues during hit-to-lead expansion.

Chemical Biology: Probing Interferon Signaling and Antiviral Polypharmacology

Given its reported association with interferon signaling and its interaction with the antiviral drug daclatasvir , the compound is a valuable tool for chemical biology studies exploring novel mechanisms of modulating the host immune response. Researchers can use it as a probe to investigate how small molecules can influence interferon pathways, potentially identifying new targets for antiviral or immuno-oncology applications. Its unique polypharmacology profile, not shared by its regioisomeric analogs, makes it an essential reagent for such exploratory studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.